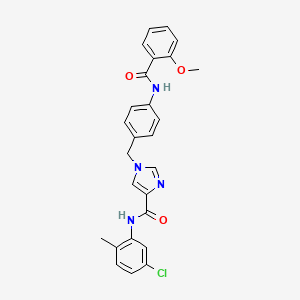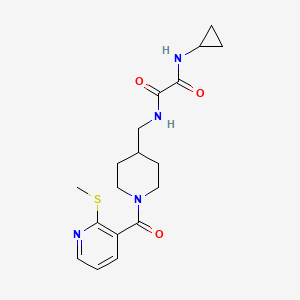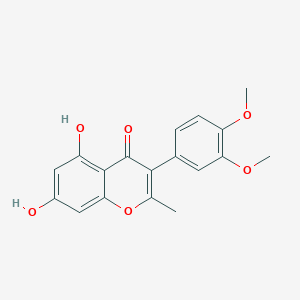
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It has a specific chemical structure and is a white to light yellow solid .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, involves a multi-step synthetic approach . The synthesized compounds are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
“this compound” is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique
Antitumor Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their potential antitumor activity. For instance, some derivatives were found to exhibit considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Metabolic Stability Improvement
These compounds have also been explored for improving metabolic stability. Studies have shown that replacing the benzothiazole ring with alternative heterocycles can reduce metabolic deacetylation, enhancing their stability (Stec et al., 2011).
Anti-inflammatory Activity
Derivatives of this compound have shown significant anti-inflammatory activities. Specific derivatives have been synthesized and assessed, with some showing notable efficacy in this regard (Sunder & Maleraju, 2013).
Analgesic Properties
Research into acetamide derivatives has included the examination of their potential analgesic activities. Some derivatives have demonstrated significant analgesic effects in various tests, indicating their potential for pain relief applications (Kaplancıklı et al., 2012).
Acidity Constant Determination
The pKa values of this compound derivatives have been determined, which is crucial for understanding their chemical behavior and potential pharmaceutical applications (Duran & Canbaz, 2013).
Optoelectronic Properties
Thiazole-based derivatives, including those related to this compound, have been explored for their optoelectronic properties. This research is essential for potential applications in electronic devices and materials science (Camurlu & Guven, 2015).
Anticonvulsant Evaluation
Derivatives have also been studied for their potential anticonvulsant effects. Some compounds have shown significant activity in this area, suggesting their use in treating seizure disorders (Nath et al., 2021).
Orientations Futures
The future directions for “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide” could involve further exploration of its pharmacological activities. For instance, it could be studied for its potential as an anti-inflammatory drug . Additionally, more research could be conducted to understand its mechanism of action and to develop new compounds related to this scaffold .
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit significant virus inhibitory activity against the pandemic influenza virus a/puerto rico/8/34 (h1n1) . The compounds were also evaluated for antibacterial and antifungal activity .
Mode of Action
Similar compounds have been found to interact strongly with the viral target, the rna polymerase pb1-pb2 subunits of influenza a virus .
Biochemical Pathways
Related compounds have been shown to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Related compounds have shown significant virus inhibitory activity against the pandemic influenza virus a/puerto rico/8/34 (h1n1) with high selectivity index values and favorable toxicity profiles .
Propriétés
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c1-5(13)11-9-12-6(4-14-9)7-2-3-8(10)15-7/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSMBQLIMELTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2965249.png)

![1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2965251.png)


![N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2965256.png)
![2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2965257.png)

![Methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2965260.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2965262.png)
![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2965264.png)

![2-hydroxy-8-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2965271.png)
